molecular formula C20H25NO3S B14659134 Carbamic acid, methyl((2-(1-methylethyl)phenyl)thio)-, 2-(1-methylethoxy)phenyl ester CAS No. 50539-87-2

Carbamic acid, methyl((2-(1-methylethyl)phenyl)thio)-, 2-(1-methylethoxy)phenyl ester

Cat. No.: B14659134
CAS No.: 50539-87-2
M. Wt: 359.5 g/mol
InChI Key: FIULYKVYMJVZIF-UHFFFAOYSA-N
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Description

Carbamic acid, methyl((2-(1-methylethyl)phenyl)thio)-, 2-(1-methylethoxy)phenyl ester is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its carbamate ester functional group, which plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl((2-(1-methylethyl)phenyl)thio)-, 2-(1-methylethoxy)phenyl ester typically involves the reaction of carbamoyl chlorides with alcohols or the addition of alcohols to isocyanates . The reaction conditions often require the presence of a base to neutralize the hydrochloric acid formed during the reaction. The process can be carried out under mild to moderate temperatures to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl((2-(1-methylethyl)phenyl)thio)-, 2-(1-methylethoxy)phenyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Carbamic acid, methyl((2-(1-methylethyl)phenyl)thio)-, 2-(1-methylethoxy)phenyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of carbamic acid, methyl((2-(1-methylethyl)phenyl)thio)-, 2-(1-methylethoxy)phenyl ester involves its interaction with specific molecular targets. The carbamate ester group can inhibit enzymes by forming stable carbamylated intermediates. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, methyl-, o-cumenyl ester
  • Carbamic acid, methyl-, 3-methylphenyl ester
  • Carbamic acid, methyl ester

Uniqueness

Compared to similar compounds, carbamic acid, methyl((2-(1-methylethyl)phenyl)thio)-, 2-(1-methylethoxy)phenyl ester is unique due to its specific structural features, such as the presence of the thioether linkage and the 2-(1-methylethoxy)phenyl ester group

Properties

CAS No.

50539-87-2

Molecular Formula

C20H25NO3S

Molecular Weight

359.5 g/mol

IUPAC Name

(2-propan-2-yloxyphenyl) N-methyl-N-(2-propan-2-ylphenyl)sulfanylcarbamate

InChI

InChI=1S/C20H25NO3S/c1-14(2)16-10-6-9-13-19(16)25-21(5)20(22)24-18-12-8-7-11-17(18)23-15(3)4/h6-15H,1-5H3

InChI Key

FIULYKVYMJVZIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1SN(C)C(=O)OC2=CC=CC=C2OC(C)C

Origin of Product

United States

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